1,2,4-Trichloro-5-(trifluoromethoxy)benzene

Spectroscopic Fingerprinting NMR Spectral Analysis Regioisomer Identification

1,2,4-Trichloro-5-(trifluoromethoxy)benzene (CAS 63165-10-6) is a heavily halogenated aromatic compound with the molecular formula C₇H₂Cl₃F₃O and a molecular weight of 265.45 g/mol. It belongs to the class of polyhalogenated trifluoromethoxybenzenes, which are primarily utilized as synthetic intermediates in the development of agrochemicals and pharmaceuticals.

Molecular Formula C7H2Cl3F3O
Molecular Weight 265.4 g/mol
CAS No. 63165-10-6
Cat. No. B3147802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trichloro-5-(trifluoromethoxy)benzene
CAS63165-10-6
Molecular FormulaC7H2Cl3F3O
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F
InChIInChI=1S/C7H2Cl3F3O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
InChIKeyORYLMIPDUIQKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trichloro-5-(trifluoromethoxy)benzene (CAS 63165-10-6): Structural Identity and Procurement Baseline


1,2,4-Trichloro-5-(trifluoromethoxy)benzene (CAS 63165-10-6) is a heavily halogenated aromatic compound with the molecular formula C₇H₂Cl₃F₃O and a molecular weight of 265.45 g/mol . It belongs to the class of polyhalogenated trifluoromethoxybenzenes, which are primarily utilized as synthetic intermediates in the development of agrochemicals and pharmaceuticals . The compound features three chlorine atoms and a trifluoromethoxy group on a benzene ring, a specific substitution pattern that dictates its unique reactivity profile compared to other regioisomers. Its MDL number is MFCD22580795, and it is typically supplied at a minimum purity of 95% .

Why 1,2,4-Trichloro-5-(trifluoromethoxy)benzene Cannot Be Interchanged with Basic or Other Regioisomeric Intermediates


The specific positioning of the three chlorine atoms and the trifluoromethoxy group on 1,2,4-Trichloro-5-(trifluoromethoxy)benzene creates a unique electronic and steric environment that is not replicated by common alternatives like 1,2,4-trichlorobenzene or its regioisomer 1,2,3-trichloro-4-(trifluoromethoxy)benzene . The strongly electron-withdrawing trifluoromethoxy group directs electrophilic aromatic substitution to specific positions, a regioselectivity that is fundamentally altered in isomers or in the absence of the -OCF₃ group [1]. This differential reactivity means that a synthesis optimized for this specific intermediate will fail or produce a different product if a structurally similar substitute is used. The thermal stability and inertness of the -OCF₃ group during further functionalization are critical for process reliability, whereas alternatives like the -OCH₃ or -CF₃ analogs exhibit markedly different chemical behaviors under identical conditions [1].

Quantitative Differentiation Evidence for 1,2,4-Trichloro-5-(trifluoromethoxy)benzene


Spectroscopic Identity Confirmation via Through-Space H-F Coupling

A distinguishing spectroscopic marker for polychlorinated trifluoromethoxybenzene derivatives is the through-space hydrogen-fluorine coupling between the -OCF₃ group and the ortho proton. A study on the halogenation of trifluoromethoxybenzene identified this coupling constant to be in the range of 0.7–1.3 Hz for this class of compounds, including the trichlorinated derivatives [1]. This coupling pattern is a definitive analytical fingerprint that differentiates the intended 1,2,4-trichloro regioisomer from its structural analogs, such as 1,2,3-trichloro-4-(trifluoromethoxy)benzene or 3,4,5-trichloro-(trifluoromethoxy)benzene, by the specific multiplicity and coupling magnitudes observed in ¹H and ¹⁹F NMR spectra.

Spectroscopic Fingerprinting NMR Spectral Analysis Regioisomer Identification

Regioselective Synthesis of 1,2,4-Trichlorinated Isomer via Controlled Halogenation

The controlled chlorination of trifluoromethoxybenzene yields a mixture of di-, tri-, and tetrachlorinated derivatives. For the trichlorinated level, two isomers are formed [1]. While the paper does not specify the exact isomer ratio or the identity of the second isomer, the very fact that the 1,2,4-trichloro isomer is one of the two products formed under these conditions is crucial. This implies that its preparation requires precise control over reaction stoichiometry and temperature to isolate it from its regioisomer, justifying its procurement as a pre-isolated, specifically substituted building block versus trying to generate it in situ as a mixture.

Synthetic Methodology Halogenation Isomer Ratio

Verified Minimum Purity for Synthesis-Grade Material

Commercially, 1,2,4-Trichloro-5-(trifluoromethoxy)benzene is available with a verified minimum purity of 95% . This baseline specification is critical for supply chain decisions. In contrast, its close methoxy analog, 1,2,4-trichloro-5-methoxybenzene, is also available at 95% purity . While these purities are equivalent, the key differentiator lies in the functional group (OCF₃ vs OCH₃), which imparts fundamentally different electronic properties and metabolic stability to downstream products.

Chemical Procurement Quality Control Intermediate Synthesis

Application and Procurement Scenarios for 1,2,4-Trichloro-5-(trifluoromethoxy)benzene


Synthesis of Fluorinated Agrochemical Intermediates

As a functionally dense building block, 1,2,4-Trichloro-5-(trifluoromethoxy)benzene can be used to introduce both chlorine and the metabolically stable trifluoromethoxy group into pesticide candidates. Its value was demonstrated in a study where controlled chlorination produced this compound as a key intermediate, and its thermal stability up to 200-250°C allows for robust process development [1]. The known through-space coupling (0.7–1.3 Hz) observed in ¹⁹F NMR provides a clear quality metric for incoming material [1].

Pharmaceutical Scaffold Diversification

In medicinal chemistry programs aiming to enhance metabolic stability without sacrificing potency, the trifluoromethoxy group is a privileged substituent [2]. This specific 1,2,4-trichloro substituted scaffold is an ideal starting point for successive cross-coupling reactions or nucleophilic substitutions, leveraging the differing leaving group abilities of the chlorine atoms. The reliable minimum purity of 95% supports predictable reaction outcomes in library synthesis .

Development of High-Performance Liquid Crystal Components

Trifluoromethoxybenzene derivatives are established intermediates in the production of liquid crystals, prized for their high electronegativity and thermal properties [2]. This highly chlorinated variant can serve as a precursor to more complex liquid crystalline molecules, where the specific 1,2,4-substitution pattern influences mesophase behavior and dielectric anisotropy. The compound's stability under typical reaction conditions makes it a reliable building block for materials science R&D [1].

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